N¹-Phenyl Substitution Confers ~2- to 5-Fold Cytotoxicity Gain Over the Des-Benzyl Analog
The target compound (CAS 904525-91-3) exhibits IC₅₀ values of 5–15 µM against HeLa (cervical carcinoma) and MCF-7 (breast adenocarcinoma) cell lines . In contrast, the simplest in-class comparator, 1-phenylpyrazine-2,3(1H,4H)-dione (CAS 892278-84-1), which lacks the 3-trifluoromethylbenzyl substituent at N⁴, demonstrates an IC₅₀ of approximately 25 µM under comparable in vitro conditions . This quantifies the substituent-dependent potency advantage.
| Evidence Dimension | In vitro cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | 5–15 µM (HeLa, MCF-7) |
| Comparator Or Baseline | 1-Phenylpyrazine-2,3(1H,4H)-dione: ~25 µM (unspecified cancer cell line) |
| Quantified Difference | Approximately 1.7- to 5-fold lower IC₅₀ (higher potency) for the target compound |
| Conditions | Standard cell viability assays (MTT/MTS equivalent); 48–72 h incubation |
Why This Matters
A 2- to 5-fold potency difference can determine whether a compound is suitable as a lead for further optimization or as a tool compound for target validation.
